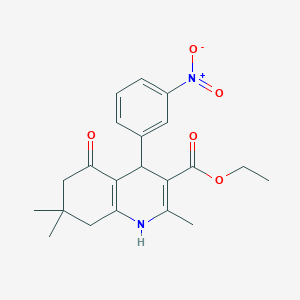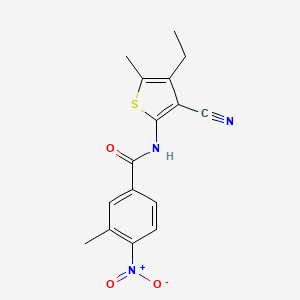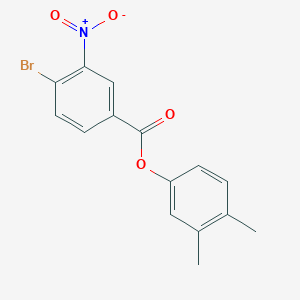![molecular formula C16H12ClF3N4O B10889495 N-(2-chlorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10889495.png)
N-(2-chlorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction . This reaction is facilitated by palladium catalysts and boronic acids, which help in forming the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Microwave-assisted synthesis has been reported to be effective in producing pyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for industrial purposes .
化学反応の分析
Types of Reactions
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: Commonly involving halogenated intermediates.
Oxidation and Reduction: Depending on the functional groups present in the molecule.
Coupling Reactions: Such as Suzuki–Miyaura cross-coupling, which is used in its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Essential for Suzuki–Miyaura reactions.
Microwave Irradiation: Enhances reaction rates and yields.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring .
科学的研究の応用
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antitumor agents due to its ability to inhibit specific enzymes.
Material Science: Its photophysical properties make it useful in developing new materials.
Biological Studies: Investigated for its potential in inhibiting the growth of phytopathogenic fungi.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in cancer cell proliferation. It may inhibit these enzymes, leading to reduced cell growth and potential apoptosis . The exact pathways can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These include various substituted derivatives that share the core structure but differ in functional groups.
Trifluoromethylated Compounds: Compounds with similar trifluoromethyl groups that contribute to their unique properties.
Uniqueness
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity .
特性
分子式 |
C16H12ClF3N4O |
|---|---|
分子量 |
368.74 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H12ClF3N4O/c1-9-6-13(16(18,19)20)24-14(23-9)11(8-22-24)15(25)21-7-10-4-2-3-5-12(10)17/h2-6,8H,7H2,1H3,(H,21,25) |
InChIキー |
MRSXCKVFFGRCGX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)NCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10889430.png)

![ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10889436.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide](/img/structure/B10889441.png)
![2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10889452.png)
![4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B10889453.png)
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889456.png)

![4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate](/img/structure/B10889467.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889470.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10889475.png)


![5-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889496.png)
